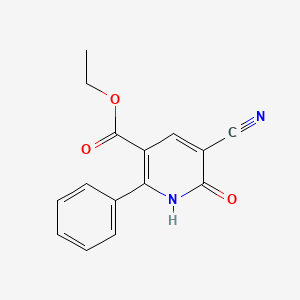
5-氰基-6-氧代-2-苯基-1,6-二氢-3-吡啶甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate is a heterocyclic compound with a pyridine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a cyano group, a keto group, and an ester group, which contribute to its reactivity and versatility in chemical reactions.
科学研究应用
Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate, leading to the formation of the intermediate 2-phenyl-3,5-dioxo-1,4-dihydropyridine. This intermediate is then reacted with cyanoacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for maximizing efficiency and minimizing by-products.
化学反应分析
Types of Reactions
Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano or ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a variety of functionalized pyridine compounds.
作用机制
The mechanism by which Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate exerts its effects is largely dependent on its interaction with biological targets. The cyano and keto groups can interact with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with cellular pathways.
相似化合物的比较
Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate can be compared with other pyridine derivatives such as:
Ethyl 2-cyano-3,5-dioxo-1,4-dihydropyridine-4-carboxylate: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
Methyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate: The methyl ester variant, which may have different solubility and reactivity profiles.
2-Phenyl-3,5-dioxo-1,4-dihydropyridine-4-carboxylate:
The uniqueness of Ethyl 5-cyano-6-oxo-2-phenyl-1,6-dihydro-3-pyridinecarboxylate lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications in various fields.
属性
IUPAC Name |
ethyl 5-cyano-6-oxo-2-phenyl-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-15(19)12-8-11(9-16)14(18)17-13(12)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDJAMGJLOJKCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1)C#N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



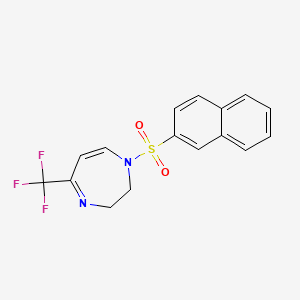
![1-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418832.png)
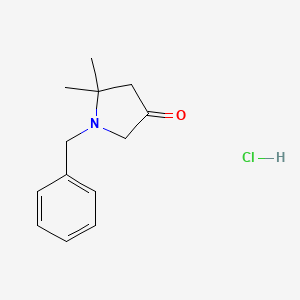
![Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418836.png)
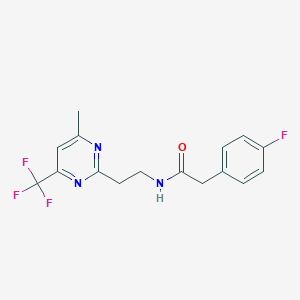
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide](/img/structure/B2418838.png)
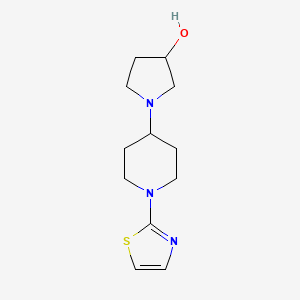
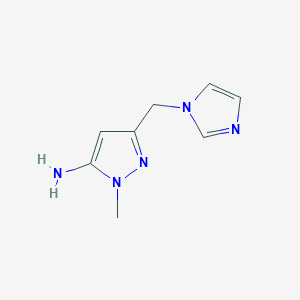
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2,4-difluorobenzoate](/img/structure/B2418846.png)
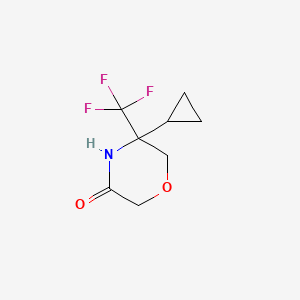
![N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2418848.png)
